Mmp inhibitor III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

MMP抑制剂III的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。合成路线通常涉及使用有机溶剂、催化剂和试剂来获得所需产物。 工业生产方法侧重于优化这些步骤,以确保最终化合物的产率和纯度 .

化学反应分析

MMP抑制剂III会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所用试剂和特定条件。

科学研究应用

MMP抑制剂III具有广泛的科学研究应用。在化学领域,它被用于研究基质金属蛋白酶的抑制及其在各种化学过程中的作用。在生物学领域,它被用来研究基质金属蛋白酶在细胞信号转导、组织重塑和疾病进展中的作用。在医学领域,MMP抑制剂III因其在治疗癌症、关节炎和心血管疾病等疾病方面的潜在治疗应用而被研究。 在工业领域,它被用于开发新的药物和治疗剂 .

作用机制

MMP抑制剂III通过与基质金属蛋白酶的活性位点结合而发挥作用,从而阻止细胞外基质的降解。这种抑制对于控制各种生理和病理过程至关重要。MMP抑制剂III的分子靶标包括基质金属蛋白酶的催化结构域,该结构域负责它们的酶活性。 参与此机制的途径包括细胞外基质周转的调节、细胞信号转导和组织重塑 .

相似化合物的比较

与其他类似化合物相比,MMP抑制剂III在选择性和效力方面独树一帜。一些类似的化合物包括MMP抑制剂I、MMP抑制剂II和MMP抑制剂IV。这些化合物也靶向基质金属蛋白酶,但它们的化学结构、选择性和效力不同。 MMP抑制剂III因其对某些基质金属蛋白酶的高亲和力和特异性而特别引人注目,使其成为科学研究和治疗应用中的宝贵工具 .

生物活性

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. They play crucial roles in various physiological processes, including tissue remodeling, wound healing, and inflammation. MMP Inhibitor III, specifically targeting MMP-2 and MMP-9, has garnered attention for its potential therapeutic applications, particularly in cancer and other pathologies where MMP activity is dysregulated.

Overview of this compound

This compound (CAS 927827-98-3) is a small molecule that selectively inhibits the activity of MMP-2 and MMP-9. These enzymes are implicated in tumor progression, metastasis, and angiogenesis. By inhibiting these MMPs, the compound aims to reduce tumor invasiveness and improve outcomes in cancer therapies.

This compound functions by binding to the active site of MMPs, preventing substrate access and subsequent proteolytic activity. This inhibition is crucial in conditions where excessive MMP activity contributes to disease progression.

Case Studies and Experimental Data

- Inhibition of Tumor Cell Invasion :

- Apoptosis Induction :

- Selectivity and Potency :

Data Table: Comparative Efficacy of MMP Inhibitors

| Compound | Targeted MMPs | IC50 (µM) | Effect on Cell Migration (%) | Apoptosis Induction (%) |

|---|---|---|---|---|

| This compound | MMP-2, MMP-9 | 13.4 | 97 | 49 |

| Batimastat | Broad-spectrum | >100 | Variable | Low |

| Marimastat | Broad-spectrum | ~50 | Moderate | Moderate |

Biological Role of MMPs

MMPs are involved in various biological processes beyond tumorigenesis:

- Tissue Remodeling : Essential for normal physiological processes such as embryogenesis and wound healing.

- Inflammation : Participates in immune responses by modulating cytokine activity and immune cell recruitment .

- Pathological Conditions : Overexpression is linked to diseases such as arthritis, cardiovascular diseases, and various cancers .

Clinical Implications

The selective inhibition of MMP-2 and MMP-9 by compounds like this compound suggests potential therapeutic benefits in treating cancers characterized by high levels of these enzymes. Clinical trials are necessary to evaluate efficacy in human subjects and to understand the long-term effects and safety profiles.

属性

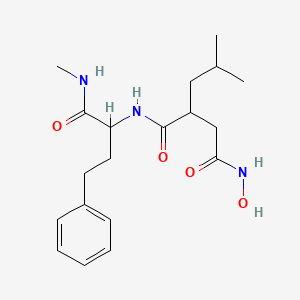

分子式 |

C19H29N3O4 |

|---|---|

分子量 |

363.5 g/mol |

IUPAC 名称 |

N'-hydroxy-N-[1-(methylamino)-1-oxo-4-phenylbutan-2-yl]-2-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C19H29N3O4/c1-13(2)11-15(12-17(23)22-26)18(24)21-16(19(25)20-3)10-9-14-7-5-4-6-8-14/h4-8,13,15-16,26H,9-12H2,1-3H3,(H,20,25)(H,21,24)(H,22,23) |

InChI 键 |

FQRZOEBSTPAQBJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CCC1=CC=CC=C1)C(=O)NC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。